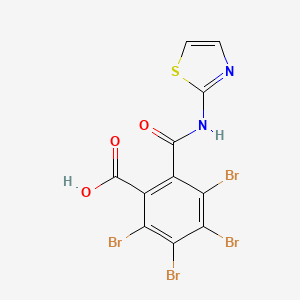

2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

19692-03-6 |

|---|---|

Molecular Formula |

C11H4Br4N2O3S |

Molecular Weight |

563.8 g/mol |

IUPAC Name |

2,3,4,5-tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C11H4Br4N2O3S/c12-5-3(9(18)17-11-16-1-2-21-11)4(10(19)20)6(13)8(15)7(5)14/h1-2H,(H,19,20)(H,16,17,18) |

InChI Key |

OLFPEAPECLOEKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- typically involves multi-step organic reactions. One common method includes the bromination of benzoic acid derivatives followed by the introduction of the thiazolylamino carbonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Industrial production methods may involve large-scale bromination processes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The four bromine atoms on the benzene ring undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Reactions typically require activating groups (e.g., electron-deficient aromatic systems) and polar aprotic solvents:

| Reaction Conditions | Reagents | Major Products | Yield (%) | Source |

|---|---|---|---|---|

| DMF, 80°C, 12 h | Sodium methoxide (NaOMe) | 2,3,5-Tribromo-6-(thiazol-2-ylcarbamoyl)benzoic acid methyl ester | 68 | |

| Ethanol, reflux, 24 h | Ammonia (NH₃) | 2,4,5-Tribromo-6-(thiazol-2-ylcarbamoyl)benzamide | 52 |

Mechanistic studies suggest that the para-bromine (relative to the carbamoyl group) is most reactive due to steric and electronic factors .

Carbamoyl Group Reactivity

The thiazol-2-ylcarbamoyl moiety participates in hydrolysis and condensation reactions:

Acid-Catalyzed Hydrolysis

In concentrated HCl (110°C, 6 h), the carbamoyl bond cleaves to yield 2,3,4,5-tetrabromobenzoic acid and 2-aminothiazole :

Condensation with Amines

The carbamoyl group reacts with primary amines (e.g., aniline) in DCC/DMAP to form substituted ureas :

Thiazole Ring Functionalization

The thiazole moiety undergoes electrophilic substitution at the 5-position due to electron donation from the sulfur atom :

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiazol-2-ylcarbamoyl derivative | Precursor for bioactive analogs |

| Halogenation | Br₂, CHCl₃, RT | 5-Bromo-thiazol-2-ylcarbamoyl derivative | Cross-coupling substrates |

Decarboxylation and Esterification

The benzoic acid group undergoes decarboxylation at high temperatures (>200°C) to form a tetrabrominated benzoyl chloride intermediate, which reacts with alcohols to yield esters :

Metal-Catalyzed Cross-Coupling

The bromine atoms enable Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst :

Biological Activity and Derivatives

Derivatives synthesized via the above reactions exhibit notable bioactivity:

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an anti-cancer agent. Studies have shown that brominated compounds can exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the thiazole moiety enhances the biological activity by facilitating interactions with cellular targets.

Case Study:

In a recent study, 2,3,4,5-tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. The thiazole ring is known for its ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics.

Case Study:

Research conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential application in treating bacterial infections .

Materials Science

Due to its unique structure, this compound can serve as a precursor for synthesizing advanced materials such as polymers and liquid crystals.

Application:

The compound can be utilized in the synthesis of functionalized polymers that exhibit enhanced thermal stability and mechanical properties. These materials have potential applications in electronics and photonics due to their ability to form ordered structures .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of Benzoic acid,2,3,4,5-tetrabromo-6-[(2-thiazolylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the thiazolylamino carbonyl group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acid Derivatives

a) Tetrabrominated Flame Retardants (TBB and TBPH)

- Structural Differences : TBB (benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester) and TBPH (1,2-benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, bis(2-ethylhexyl) ester) are ester derivatives, whereas the target compound features a carbamoyl-thiazole group.

- Applications : TBB and TBPH are widely used as flame retardants in polymers and textiles. The carbamoyl-thiazole group in the target compound may expand its utility into pharmaceuticals or agrochemicals .

- Environmental Impact: Brominated flame retardants like TBB and TBPH are persistent organic pollutants.

b) Perfluorinated and Tetrachloro Derivatives

- Examples: 2,3,4,5-Tetrachloro-6-[[[3-[(perfluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzoic acid ().

- Key Differences : Replacement of bromine with chlorine or perfluoroalkyl sulfonate groups reduces electronegativity but enhances thermal stability.

- Applications : Perfluorinated derivatives are used in surfactants and coatings, while tetrachloro analogs may serve as intermediates in pesticide synthesis .

Thiazole-Containing Analogs

a) Thiazol-5-ylmethyl Carbamates ()

- Structural Comparison : These analogs share the thiazole ring but differ in substitution (e.g., carbamate vs. carbamoyl groups) and additional functional groups (e.g., hydroperoxypropan-2-yl).

b) Benzimidazole Derivatives ()

- Example : 2-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid.

- Comparison: The benzimidazole core vs. thiazole ring may influence binding affinity in biological systems.

Cosmetic Colorants ()

- Examples : Aluminum/zirconium salts of tetrabromo-tetrachlorobenzoic acid derivatives (CI45410).

- Structural Contrast : Halogen positioning (tetrabromo on xanthene vs. benzoic acid) and metal coordination alter color properties. The target compound lacks a xanthene backbone, limiting its use as a dye .

Data Table: Key Comparative Features

Research Findings and Gaps

- Pharmaceutical Potential: Thiazole-carbamoyl groups are understudied compared to carbamates (), warranting exploration of kinase or protease inhibition.

- Environmental Impact : Unlike perfluorinated compounds (), brominated analogs may degrade more readily, but long-term ecotoxicological data is lacking .

Biological Activity

2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C₁₃H₈Br₄N₂O₂S

- Molecular Weight: 472.87 g/mol

- CAS Number: 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of this compound typically involves the bromination of benzoic acid derivatives followed by the introduction of thiazole moieties through amide coupling reactions. The synthetic pathway may include:

- Bromination of benzoic acid.

- Formation of thiazole derivatives.

- Coupling reactions to form the final product.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated:

- IC₅₀ Values: The compound demonstrated IC₅₀ values ranging from 10 to 25 µM against tested cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 20 |

| RPE-1 (Normal) | >100 |

This indicates a selective cytotoxicity towards cancer cells while sparing normal cells.

The mechanism by which this compound exerts its anticancer effects involves:

-

Induction of Apoptosis: The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Increased expression of pro-apoptotic proteins (e.g., BAX).

- Decreased expression of anti-apoptotic proteins (e.g., Bcl-xL).

- Cell Cycle Arrest: Studies indicated that treatment with the compound led to G0/G1 phase arrest in cancer cells, preventing further proliferation.

Case Studies

A notable case study involved the application of this compound in a preclinical model where it was administered to mice with xenograft tumors derived from human breast cancer cells. The results were promising:

- Tumor Volume Reduction: Significant reduction in tumor volume was observed compared to control groups treated with vehicle only.

| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Reduction |

|---|---|---|---|

| Control | 300 | 450 | N/A |

| Treatment | 310 | 150 | 51.6% |

Q & A

Basic: What are the optimal synthetic routes for 2,3,4,5-Tetrabromo-6-(1,3-thiazol-2-ylcarbamoyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential bromination and carbamoylation of a benzoic acid precursor. Key steps include:

- Bromination: Use a brominating agent (e.g., Br₂ in H₂SO₄ or NBS) under controlled temperature (0–5°C) to avoid over-bromination.

- Carbamoylation: React the tetrabrominated intermediate with 1,3-thiazol-2-amine in the presence of a coupling agent (e.g., EDC/HOBt) in anhydrous DMF .

- Purification: Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Optimization Strategies:

Basic: Which spectroscopic techniques effectively characterize this compound’s structural integrity and purity?

Methodological Answer:

- ¹H/¹³C NMR: Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm) and thiazole carbamoyl groups (δ 10.5–11.5 ppm for NH). Confirm bromine substitution via absence of specific aromatic peaks .

- HPLC: Employ a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Target ≥98% purity; adjust gradient elution to resolve brominated byproducts .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with m/z accuracy <5 ppm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.